3-Fluoro-5-nitroaniline
Overview
Description
3-Fluoro-5-nitroaniline is a chemical compound that is part of the fluoroaniline family, which are important intermediates in the synthesis of various organic molecules. While the provided papers do not directly discuss 3-Fluoro-5-nitroaniline, they do provide insights into related fluoro-nitro compounds and their synthesis, which can be informative for understanding the properties and potential synthetic routes for 3-Fluoro-5-nitroaniline.
Synthesis Analysis
The synthesis of related fluoro-nitro compounds involves multi-step processes that can include diazotization, hydrolysis, nitration, and separation of isomers. For example, the synthesis of 3-Fluoro-4-nitrophenol, a compound similar to 3-Fluoro-5-nitroaniline, is achieved through a four-step process starting from m-fluoroaniline. This process yields the final product with high purity, indicating that careful control of reaction conditions and purification steps can lead to the successful synthesis of fluoro-nitro compounds .
Molecular Structure Analysis
The molecular structure of fluoro-nitro compounds is characterized by the presence of fluorine and nitro groups attached to an aromatic ring. These substituents can influence the electronic properties of the molecule and its reactivity. The NMR parameters reported for various fluoro-nitro compounds, including 2-fluoro-5-nitroaniline, provide valuable information about the electronic environment of the atoms within the molecule, which is crucial for understanding its chemical behavior .
Chemical Reactions Analysis
Fluoro-nitro compounds can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The tandem [4 + 1]/[3 + 2]-cycloaddition reaction described in the synthesis of fluorinated bicyclic nitroso acetals demonstrates the reactivity of fluoronitroalkenes, which can be considered when exploring the reactivity of 3-Fluoro-5-nitroaniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-nitro compounds are influenced by the presence of electronegative fluorine and nitro groups. These groups can affect the compound's boiling point, solubility, and stability. For instance, the synthesis of 3-Fluoro-4-nitrophenol involves steam distillation to remove by-products, suggesting that the physical properties of these compounds can be exploited for purification purposes . The high purity of the synthesized compounds also indicates that they have distinct physical properties that allow for effective separation from impurities.
Scientific Research Applications
1. Fluorometric Sensing and Detection
- Summary of Application: 3-Fluoro-5-nitroaniline has been used in the development of a sensor for the fluorometric determination of p-nitroaniline (p-NA). The sensor was based on a Ni-doped ZnWO4 mixed metal tungstate nanocomposite material .
- Methods of Application: The nanocomposite material was synthesized by the hydrothermal method. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Fourier-transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS) were used to analyze the material .
- Results: The material showed high sensitivity towards p-NA in a concentration range of 25–1000 μM. The limit of detection (LOD) value was found to be 1.93 × 10 −8 M for ZnWO4, 2.17 × 10 −8 M for NiWO4, and 2.98 × 10 −8 M for ZnNiWO4 .
2. Preparation of Benzylamines and Quinoxaline-diones
- Summary of Application: 3-Fluoro-2-nitroaniline is used as a research chemical in the preparation of benzylamines and quinoxaline-diones .
3. Dye Manufacturing
4. Antioxidant Production
5. Gas Gum Inhibitor
6. Corrosion Inhibitor
Safety And Hazards
properties
IUPAC Name |
3-fluoro-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMFAZASMJCCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178353 | |
Record name | 3-Fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-nitroaniline | |
CAS RN |
2369-12-2 | |
Record name | 3-Fluoro-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2369-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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